molecular formula C22H22ClNO4 B2884122 Isopropyl2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate CAS No. 72616-25-2

Isopropyl2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate

Cat. No. B2884122
CAS RN: 72616-25-2
M. Wt: 399.87
InChI Key: YCIPLRSQHFHPRU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Techniques like NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ester, chlorobenzoyl, and indole groups. For example, the ester group could undergo reactions like hydrolysis or reduction, while the chlorobenzoyl group could participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group could impact its solubility in different solvents, while the aromatic indole and chlorobenzoyl groups could influence its UV/Vis absorption properties .

Future Directions

The potential applications and future research directions for this compound would likely depend on its physical and chemical properties, as well as its biological activity (if any). Given the presence of the indole group, one possible area of interest could be in medicinal chemistry, where indole-containing compounds are often studied for their potential therapeutic effects .

properties

IUPAC Name

propan-2-yl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO4/c1-13(2)28-21(25)12-18-14(3)24(20-10-9-17(27-4)11-19(18)20)22(26)15-5-7-16(23)8-6-15/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIPLRSQHFHPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate

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